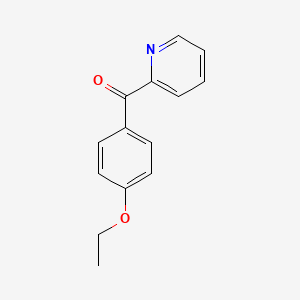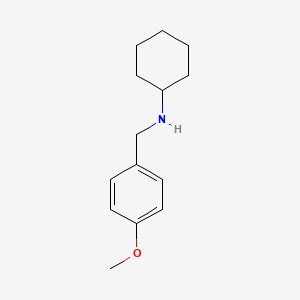
N-(4-methoxybenzyl)cyclohexanamine
Übersicht
Beschreibung
N-(4-methoxybenzyl)cyclohexanamine is a compound that can be associated with a class of substances that have potential psychoactive properties. It is structurally related to amphetamines and NBOMe drugs, which are known for their psychoactive effects. The compound features a benzyl group substituted with a methoxy group at the para position, attached to a cyclohexanamine moiety .
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxybenzyl)cyclohexanamine involves readily available precursor materials and follows a common synthetic pathway. The synthesis process is designed to produce a variety of analogues with different substituents on the benzyl ring, which can significantly affect the properties and potential activity of the resulting compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-methoxybenzyl)cyclohexanamine can be complex, with variations in the rotation of different moieties relative to each other. For example, in the crystal structure of a related compound, the 4-methoxyphenyl group is approximately coplanar with the nitrone moiety but significantly rotated with respect to the cyano phenyl moiety. Such rotations can lead to different dihedral angles and affect the overall molecular conformation .
Chemical Reactions Analysis
The chemical reactions of N-(4-methoxybenzyl)cyclohexanamine and its analogues can be studied through their interactions with other chemicals. For instance, the synthesis of related phosphorus-nitrogen compounds involves reactions with hexachlorocyclotriphosphazene, which acts as a scaffold for creating inorganic-organic hybrid cyclotriphosphazenes with pendant arms. These reactions can lead to the formation of various derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-methoxybenzyl)cyclohexanamine derivatives can be characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) analysis. These methods can provide information on the gas chromatographic separations, mass spectra, and vapor phase infrared spectra of the compounds. The mass spectra typically consist of significant ions such as the iminium cation and fragments originating from the benzylamine portion of the molecules. The vapor phase infrared spectra can help determine the position of substitution of the methoxy groups on the benzyl aromatic ring .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Ruthenium Complexes
- Summary of the Application : N-(4-methoxybenzyl)cyclohexanamine is used in the synthesis of thiosemicarbazones, which are then used to create ruthenium complexes .
- Methods of Application : The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied . The cationic complexes of formula [RuCl (η6-p-cymene) (HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .
- Results or Outcomes : The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .
Application 2: Shale Inhibitor
- Summary of the Application : 4, 4′-methylenebis-cyclohexanamine, a compound structurally similar to N-(4-methoxybenzyl)cyclohexanamine, has been studied as a high temperature-resistant shale inhibitor .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results indicated that 4, 4′-methylenebis-cyclohexanamine can inhibit shale hydration and dispersion effectively, and prevent pressure transmission to a certain extent, performing better than that of polyether diamine .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULMJLIEXHYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298142 | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)cyclohexanamine | |
CAS RN |
63674-11-3 | |
| Record name | NSC121076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



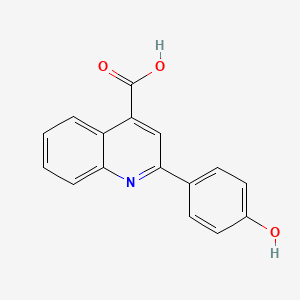

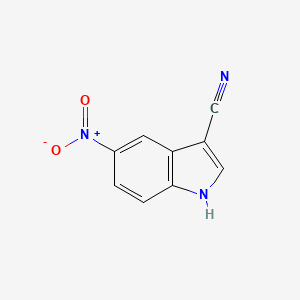
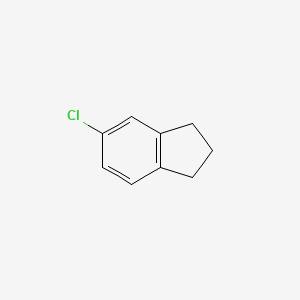
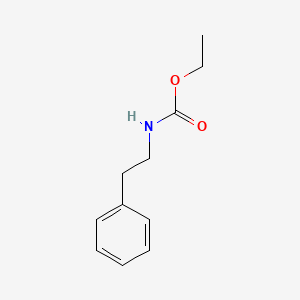
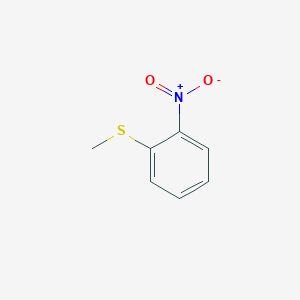
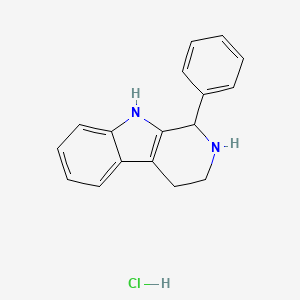
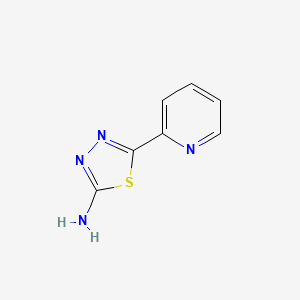
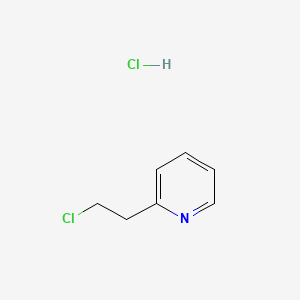
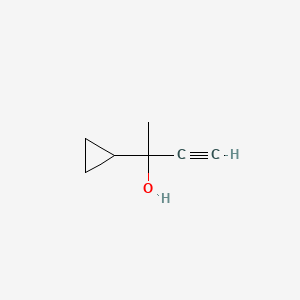
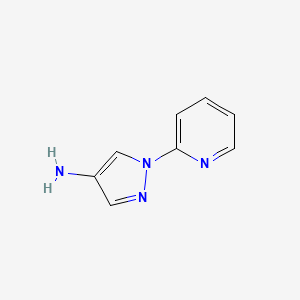
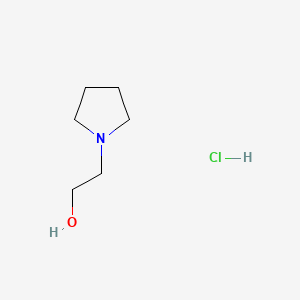
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
